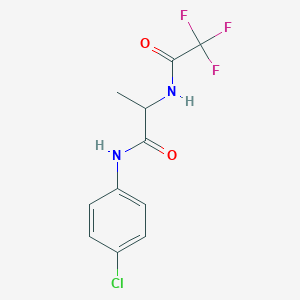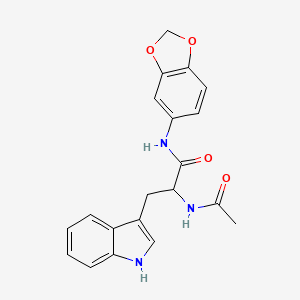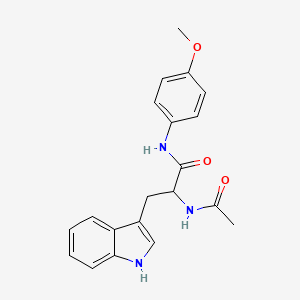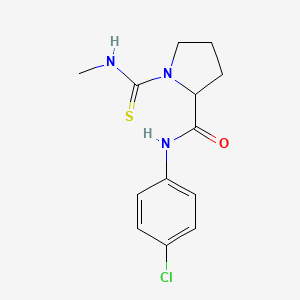![molecular formula C16H18N2O5 B4159800 N~2~-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine](/img/structure/B4159800.png)
N~2~-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine
Vue d'ensemble
Description
N~2~-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine is an organic compound with the molecular formula C16H18N2O5 It is a derivative of asparagine, an amino acid, and features a benzoyl group substituted with a hydroxy-methyl-butynyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine typically involves the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Hydroxy-Methyl-Butynyl Group: The hydroxy-methyl-butynyl group is added via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Coupling with Asparagine: The final step involves coupling the benzoyl intermediate with asparagine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N2-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~2~-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N2-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as proteases and kinases, which play crucial roles in cellular processes.
Pathways Involved: Inhibition of enzyme activity, leading to modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-benzoyl-asparagine: Lacks the hydroxy-methyl-butynyl group, resulting in different chemical properties and biological activities.
N~2~-[2-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-glycine: Similar structure but with glycine instead of asparagine, leading to variations in reactivity and applications.
Uniqueness
N~2~-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine is unique due to the presence of both the hydroxy-methyl-butynyl group and the asparagine moiety, which confer distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
4-amino-2-[[2-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2,23)8-7-10-5-3-4-6-11(10)14(20)18-12(15(21)22)9-13(17)19/h3-6,12,23H,9H2,1-2H3,(H2,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTVHXMLHZLBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1C(=O)NC(CC(=O)N)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-[(4-morpholinylacetyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4159741.png)
![[2,4,5-Triacetyloxy-1,6-bis(furan-2-ylmethylamino)-1,6-dioxohexan-3-yl] acetate](/img/structure/B4159743.png)
![ethyl 4-(3,4-dimethoxyphenyl)-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4159747.png)
![3-(4-chlorophenyl)-7,8,8a,9-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B4159750.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4159754.png)



![2-ACETAMIDO-3-(1H-INDOL-3-YL)-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4159778.png)
![3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B4159789.png)

![S-benzyl-N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}cysteine](/img/structure/B4159806.png)
![N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan](/img/structure/B4159814.png)
![2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid](/img/structure/B4159818.png)
